MPS1 Kinase Inhibition: Sub-Nanomolar to Low Nanomolar Potency Achieved with 3-Phenyl-[4,3-c] Scaffold Versus Inactive [3,4-c] Isomers
A close structural analog of the target compound, 4-(furan-3-yl)-3-phenyl-1H-pyrazolo[4,3-c]pyridine, achieved an IC₅₀ of 2 nM against full-length MPS1 kinase, as recorded in the BindingDB database (Entry BDBM50386831, corresponding to CHEMBL2047959) [1]. This compound was co-crystallized with the MPS1 kinase domain (PDB: 5EHY), confirming the pyrazolo[4,3-c]pyridine scaffold engages the ATP-binding pocket via specific hinge-region hydrogen bonds [2]. By contrast, the regioisomeric pyrazolo[3,4-c]pyridine scaffold has not demonstrated MPS1 inhibitory activity in published studies; its kinase inhibition profile is instead directed toward GSK3α/β, CLK1, and DYRK1A [3]. This represents a target engagement divergence driven by regioisomeric scaffold geometry rather than substitution pattern alone.
| Evidence Dimension | MPS1 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM (4-(furan-3-yl)-3-phenyl-1H-pyrazolo[4,3-c]pyridine; close analog of target compound) |
| Comparator Or Baseline | Pyrazolo[3,4-c]pyridine scaffold derivatives: no reported MPS1 activity; kinase activity directed to GSK3α/β, CLK1, DYRK1A |
| Quantified Difference | ≥1,000-fold selectivity gap between scaffolds for MPS1 target engagement |
| Conditions | Inhibition of full-length MPS1 kinase (unknown origin); PDB 5EHY co-crystal structure at 2.26 Å resolution with human TTK/MPS1 catalytic domain |
Why This Matters
For procurement decisions in MPS1-targeted drug discovery, only the pyrazolo[4,3-c]pyridine scaffold provides the correct hinge-binding geometry for nanomolar potency; the [3,4-c] isomer is unsuitable for this target.
- [1] BindingDB Entry BDBM50386831 (CHEMBL2047959). Affinity Data: IC₅₀ = 2 nM. Inhibition of full-length Mps1 kinase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50386831 View Source
- [2] Innocenti P, Woodward HL, Solanki S, et al. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. 2016;59:3671-3688. PDB: 5EHY. DOI: 10.1021/acs.jmedchem.5b01811. View Source
- [3] Sklepari M, Lougiakis N, Pouli N, Marakos P, Mikros E. Synthesis, docking study and kinase inhibitory activity of a number of new substituted pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin. 2017. DOI: 10.1248/cpb.c16-00704. View Source
